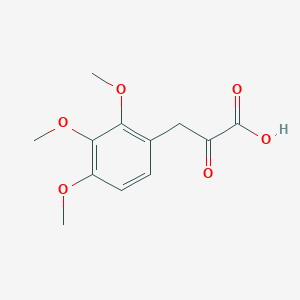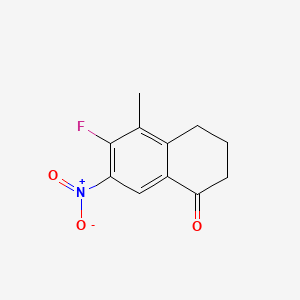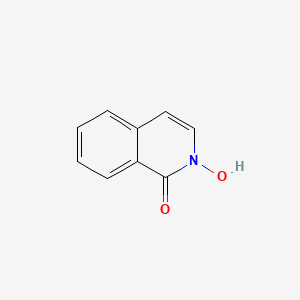
1-Hydroxyisoquinoline 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxyisoquinoline 2-oxide is a chemical compound with the molecular formula C9H7NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxyisoquinoline 2-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under acidic conditions to facilitate the formation of the N-oxide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Hydroxyisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
科学的研究の応用
1-Hydroxyisoquinoline 2-oxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Hydroxyisoquinoline 2-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the isoquinoline ring structure allows for interactions with various enzymes and receptors, contributing to its potential therapeutic effects.
類似化合物との比較
Isoquinoline: The parent compound of 1-Hydroxyisoquinoline 2-oxide, known for its aromatic properties and use in organic synthesis.
Quinoline: A structural isomer of isoquinoline, also used in the synthesis of various organic compounds.
8-Hydroxyquinoline: Another hydroxylated derivative with significant biological activities.
Uniqueness: this compound is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This functional group allows for specific redox reactions and interactions with biological targets, setting it apart from other similar compounds.
特性
CAS番号 |
21201-50-3 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC名 |
2-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H |
InChIキー |
FPDYOSFKYCMRME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



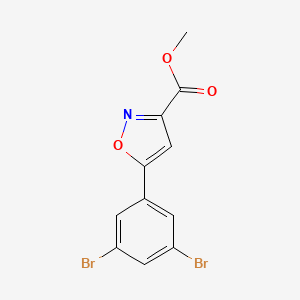
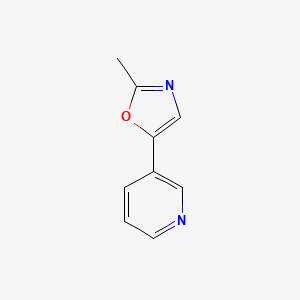
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
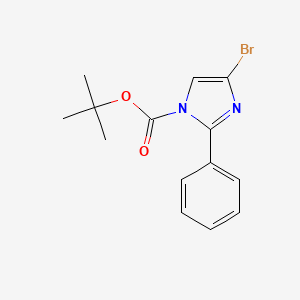
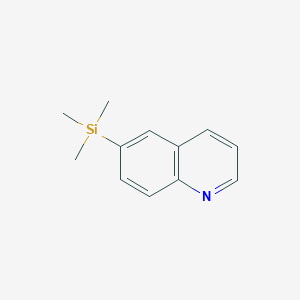

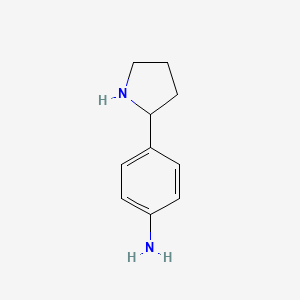
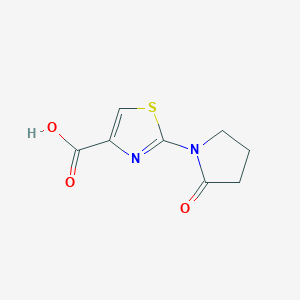
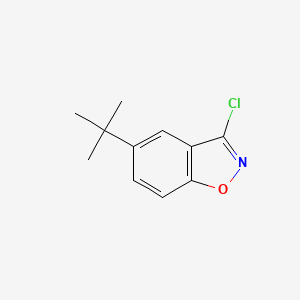
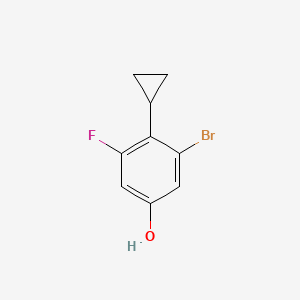
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
